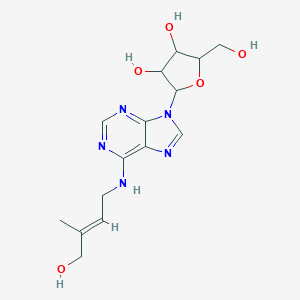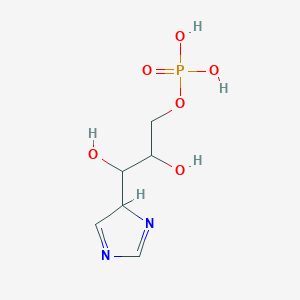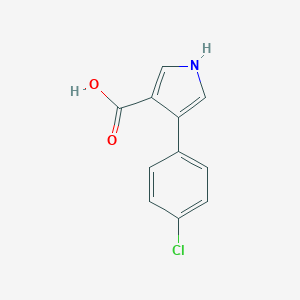
4-Hydroxypyrimidin
Übersicht
Beschreibung
4-Hydroxypyrimidine is an aromatic heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. 4-Hydroxypyrimidine, specifically, has a hydroxyl group attached to the fourth carbon atom of the pyrimidine ring. This compound is of significant interest due to its biological and chemical properties, making it a valuable subject in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acids and their analogs.
Medicine: 4-Hydroxypyrimidine derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
4-Hydroxypyrimidine, also known as pyrimidin-4-ol, has been found to interact with several targets. One of its primary targets is the hypoxia-inducible factor prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of the hypoxia-inducible factor (HIF), which is involved in the cellular response to low oxygen levels . Additionally, 4-Hydroxypyrimidine has been associated with anti-inflammatory activities, potentially through its inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
4-Hydroxypyrimidine acts as an inhibitor of PHDs, leading to an increase in HIF levels . This inhibition is achieved through the compound’s interaction with the hydrophobic pocket of PHDs . In the context of anti-inflammatory activities, 4-Hydroxypyrimidine may inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
4-Hydroxypyrimidine is involved in the biosynthesis of thiamine phosphates, particularly the cofactor thiamine diphosphate . It serves as a building block in this pathway . Furthermore, it’s also involved in the synthesis of other compounds with α-ketoglutaric acid as a precursor .
Result of Action
The inhibition of PHDs by 4-Hydroxypyrimidine leads to an increase in HIF levels . This can have therapeutic implications in the treatment of conditions like anemia and other ischemia-related diseases . In terms of its anti-inflammatory effects, 4-Hydroxypyrimidine may help reduce inflammation by inhibiting the expression and activities of certain inflammatory mediators .
Biochemische Analyse
Biochemical Properties
4-Hydroxypyrimidine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical processes . For instance, it is involved in the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines
Cellular Effects
4-Hydroxypyrimidine influences various types of cells and cellular processes. It has been reported to exhibit antibacterial effects . Additionally, it has been associated with analgesic and anti-inflammatory profiles, proving effective in the treatment of neuropathic pain
Molecular Mechanism
The molecular mechanism of 4-Hydroxypyrimidine involves its interactions at the molecular level. It binds to specific biomolecules, potentially inhibiting or activating enzymes and altering gene expression
Metabolic Pathways
4-Hydroxypyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the condensation of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification to yield 4-Hydroxypyrimidine .
Industrial Production Methods: In industrial settings, the synthesis of 4-Hydroxypyrimidine often involves the use of more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a widely adopted method .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming pyrimidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products:
Oxidation: Formation of pyrimidine-4-one.
Reduction: Formation of pyrimidine.
Substitution: Formation of 4-halopyrimidines or 4-alkoxypyrimidines.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound without the hydroxyl group.
2-Hydroxypyrimidine: Hydroxyl group attached to the second carbon atom.
5-Hydroxypyrimidine: Hydroxyl group attached to the fifth carbon atom.
Uniqueness: 4-Hydroxypyrimidine is unique due to the position of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, 4-Hydroxypyrimidine exhibits distinct properties that make it particularly valuable in medicinal chemistry and drug design .
Eigenschaften
IUPAC Name |
1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063524 | |
| Record name | 4-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4(3H)-Pyrimidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000664 [mmHg] | |
| Record name | 4-Hydroxypyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4562-27-0, 51953-17-4 | |
| Record name | 4-Hydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxypyrimidine?
A1: The molecular formula of 4-hydroxypyrimidine is C4H4N2O, and its molecular weight is 96.09 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 4-hydroxypyrimidine?
A2: Researchers often utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to elucidate the structure and properties of 4-hydroxypyrimidine and its derivatives. [, ]
Q3: 4-Hydroxypyrimidine can exist in different tautomeric forms. What are these forms, and which one is predominantly observed?
A3: 4-Hydroxypyrimidine exhibits tautomerism between its 4-hydroxypyrimidine and 4(3H)-pyrimidinone forms. While both tautomers exist, computational studies suggest that the 4(3H)-pyrimidinone form is energetically favored in the gas phase. [, ]
Q4: How does the presence of substituents on the pyrimidine ring affect the tautomeric equilibrium of 4-hydroxypyrimidine?
A4: Substituents can significantly influence the tautomeric equilibrium. For example, electron-withdrawing groups tend to stabilize the oxo form (4(3H)-pyrimidinone), while electron-donating groups may favor the hydroxy form. [, ]
Q5: What types of reactions are commonly observed with 4-hydroxypyrimidine?
A5: 4-Hydroxypyrimidine can undergo various reactions, including alkylation, acylation, and condensation reactions. The presence of the hydroxyl group and the nitrogen atoms in the ring allows for diverse reactivity. [, , ]
Q6: How does the reactivity of 4-hydroxypyrimidine change under photochemical conditions?
A6: Under UV irradiation, 4-hydroxypyrimidine can undergo photo-Fries rearrangement when esterified with alkyl or aryl sulfonic acids. This reaction leads to the formation of 5-substituted 4-hydroxypyrimidines. []
Q7: Can 4-hydroxypyrimidine act as a ligand in metal complexes?
A7: Yes, 4-hydroxypyrimidine and its derivatives can act as ligands in metal complexes. The nitrogen atoms in the ring, as well as the oxygen atom of the hydroxyl group, can coordinate to metal ions. [, ]
Q8: Are there any reported catalytic applications of 4-hydroxypyrimidine or its derivatives?
A8: Research suggests that certain derivatives of 4-hydroxypyrimidine could potentially be used as catalysts in organic reactions, but further investigation is needed to explore their full catalytic potential.
Q9: What is the biological significance of 4-hydroxypyrimidine derivatives?
A9: Derivatives of 4-hydroxypyrimidine are found in numerous biologically active molecules, including nucleic acids, vitamins, and pharmaceuticals. For example, the pyrimidine bases cytosine, thymine, and uracil are essential components of DNA and RNA.
Q10: Are there any known interactions of 4-hydroxypyrimidine derivatives with enzymes?
A10: Yes, some 4-hydroxypyrimidine derivatives, such as 2-hydroxypyrimidine and 4-hydroxypyrimidine, have been identified as substrates for xanthine oxidase. This enzyme catalyzes their oxidation. []
Q11: Have any 4-hydroxypyrimidine derivatives shown potential as therapeutic agents?
A11: Research indicates that certain 4-hydroxypyrimidine derivatives exhibit promising biological activities, such as anticancer, antiviral, and antibacterial properties. [, , ] Notably, a class of 4-hydroxypyrimidine-5-carboxamides has been investigated for its potential in treating anemia by inhibiting HIF prolyl hydroxylase. []
Q12: What is the role of 4-hydroxypyrimidine derivatives in plant growth and development?
A12: Synthetic plant growth regulators like Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) and Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) demonstrate auxin-like effects, influencing root formation and plant growth. [, ]
Q13: How is computational chemistry employed in research on 4-hydroxypyrimidine?
A13: Computational methods like density functional theory (DFT) are used to investigate the electronic structure, tautomeric equilibria, and reactivity of 4-hydroxypyrimidine and its derivatives. [, ] These calculations provide insights into the molecular properties and guide the design of new compounds with desired properties.
Q14: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 4-hydroxypyrimidine derivatives?
A14: While specific QSAR models might not be extensively reported, the development of such models could be valuable for predicting the activity and properties of new 4-hydroxypyrimidine derivatives. []
Q15: What are the potential environmental concerns associated with the use of 4-hydroxypyrimidine and its derivatives?
A15: While specific data on the ecotoxicological effects of 4-hydroxypyrimidine might be limited, it is crucial to consider the potential environmental impact of its production, use, and disposal. Sustainable practices such as recycling and appropriate waste management strategies are essential for mitigating any potential negative consequences.
Q16: How is 4-hydroxypyrimidine typically quantified in different matrices?
A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, is commonly employed for the analysis and quantification of 4-hydroxypyrimidine and its derivatives in various samples. []
Q17: What are the key considerations for validating analytical methods used for 4-hydroxypyrimidine analysis?
A17: Analytical method validation is crucial to ensure the accuracy, precision, selectivity, and sensitivity of the chosen method. Proper validation ensures reliable and reproducible data for research and development purposes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)




![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)







